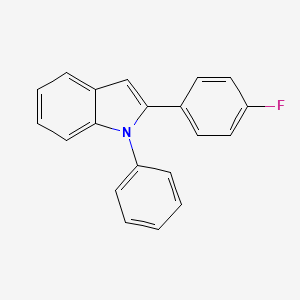
1H-Indole, 2-(4-fluorophenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the second position and a phenyl group at the first position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as bromine or chlorine can be used for halogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of isatin derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in the study of biochemical pathways and cellular processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as agonists or antagonists of nuclear receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and immune responses . Additionally, these compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be compared with other indole derivatives, such as:
Isatin (1H-indole-2,3-dione): Known for its use in the synthesis of dyes and pharmaceuticals.
Ramatroban: A prostaglandin D2 inhibitor with a similar indole structure.
Indolizine: An isomeric compound with interesting biological and optical properties.
The uniqueness of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
152574-74-8 |
|---|---|
Molecular Formula |
C20H14FN |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-phenylindole |
InChI |
InChI=1S/C20H14FN/c21-17-12-10-15(11-13-17)20-14-16-6-4-5-9-19(16)22(20)18-7-2-1-3-8-18/h1-14H |
InChI Key |
RUEMCPDLFJHIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


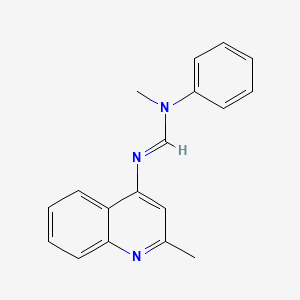
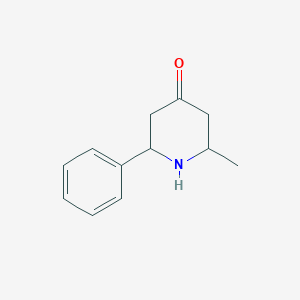
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
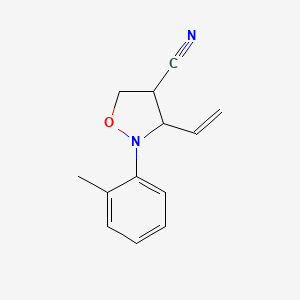
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
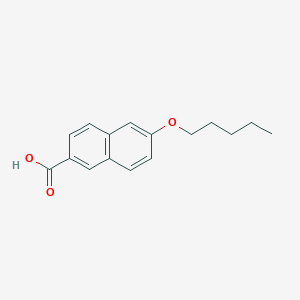
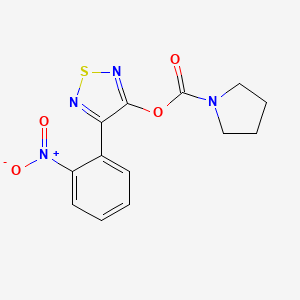
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
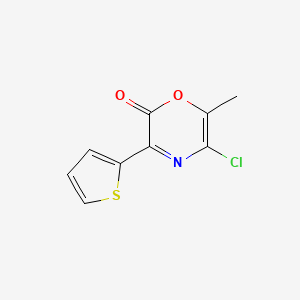
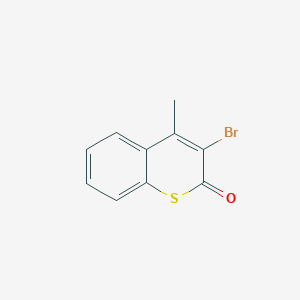

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
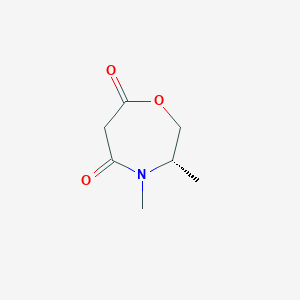
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
